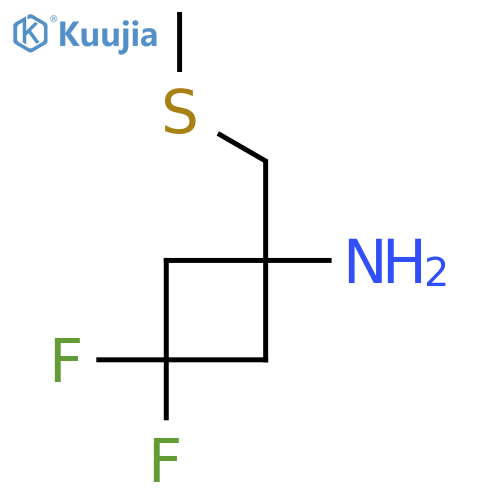Cas no 2228544-25-8 (3,3-difluoro-1-(methylsulfanyl)methylcyclobutan-1-amine)

2228544-25-8 structure
商品名:3,3-difluoro-1-(methylsulfanyl)methylcyclobutan-1-amine
3,3-difluoro-1-(methylsulfanyl)methylcyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-1-(methylsulfanyl)methylcyclobutan-1-amine
- 3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine
- 2228544-25-8
- EN300-1972796
-
- インチ: 1S/C6H11F2NS/c1-10-4-5(9)2-6(7,8)3-5/h2-4,9H2,1H3
- InChIKey: PZKPSROMVKLDNV-UHFFFAOYSA-N
- ほほえんだ: S(C)CC1(CC(C1)(F)F)N
計算された属性
- せいみつぶんしりょう: 167.05802685g/mol
- どういたいしつりょう: 167.05802685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 51.3Ų
3,3-difluoro-1-(methylsulfanyl)methylcyclobutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1972796-10.0g |
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine |
2228544-25-8 | 10g |
$4236.0 | 2023-05-31 | ||
| Enamine | EN300-1972796-2.5g |
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine |
2228544-25-8 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1972796-5.0g |
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine |
2228544-25-8 | 5g |
$2858.0 | 2023-05-31 | ||
| Enamine | EN300-1972796-1g |
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine |
2228544-25-8 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1972796-5g |
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine |
2228544-25-8 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1972796-0.25g |
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine |
2228544-25-8 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1972796-0.05g |
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine |
2228544-25-8 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1972796-0.5g |
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine |
2228544-25-8 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1972796-0.1g |
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine |
2228544-25-8 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1972796-1.0g |
3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutan-1-amine |
2228544-25-8 | 1g |
$986.0 | 2023-05-31 |
3,3-difluoro-1-(methylsulfanyl)methylcyclobutan-1-amine 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
2228544-25-8 (3,3-difluoro-1-(methylsulfanyl)methylcyclobutan-1-amine) 関連製品
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量